N,N-Dimethyl-4-(trimethylstannyl)aniline
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Overview
Description
N,N-Dimethyl-4-(trimethylstannyl)aniline: is an organotin compound characterized by the presence of a trimethylstannyl group attached to the para position of an aniline ring, which is further substituted with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trimethylstannyl)aniline typically involves the stannylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(trimethylstannyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated quinones.
Reduction: Reduction reactions can lead to the formation of stannylated amines.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Stannylated quinones.
Reduction: Stannylated amines.
Substitution: Various stannylated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Dimethyl-4-(trimethylstannyl)aniline is used as a precursor in the synthesis of complex organotin compounds. It serves as a building block in the preparation of stannylated polymers and materials with unique electronic properties.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce stannyl groups into peptides and proteins, which can then be used for further functionalization or as probes in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical processes, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(trimethylstannyl)aniline involves the interaction of the trimethylstannyl group with various molecular targets. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
N,N-Dimethyl-4-(trimethylsilyl)aniline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
N,N-Dimethyl-4-(trimethylgermyl)aniline: Contains a trimethylgermyl group.
N,N-Dimethyl-4-(trimethylplumbyl)aniline: Contains a trimethylplumbyl group.
Uniqueness: N,N-Dimethyl-4-(trimethylstannyl)aniline is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The stannyl group provides unique reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
14064-16-5 |
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Molecular Formula |
C11H19NSn |
Molecular Weight |
283.98 g/mol |
IUPAC Name |
N,N-dimethyl-4-trimethylstannylaniline |
InChI |
InChI=1S/C8H10N.3CH3.Sn/c1-9(2)8-6-4-3-5-7-8;;;;/h4-7H,1-2H3;3*1H3; |
InChI Key |
DKBCJIWOXJXCIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Sn](C)(C)C |
Origin of Product |
United States |
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